N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
Description
N'-(5,7-Dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a synthetic benzohydrazide derivative featuring a benzo[d]thiazole core substituted with methyl groups at positions 5 and 5. The hydrazide moiety is linked to a 4-(morpholinosulfonyl)benzoyl group, which introduces both sulfonamide and morpholine functionalities. This structural combination is designed to enhance biological activity and physicochemical properties, such as solubility and metabolic stability.
The benzo[d]thiazole scaffold is recognized for its pharmacological relevance, including antitumor, antimicrobial, and enzyme inhibitory activities . The morpholinosulfonyl group may improve target binding through hydrogen bonding and modulate lipophilicity, distinguishing it from other sulfonamide derivatives with halogen or aryl substituents .
Properties
IUPAC Name |
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-13-11-14(2)18-17(12-13)21-20(29-18)23-22-19(25)15-3-5-16(6-4-15)30(26,27)24-7-9-28-10-8-24/h3-6,11-12H,7-10H2,1-2H3,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAMKZZVLFSYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 5,7-dimethylbenzo[d]thiazole: This can be achieved by the cyclization of 2-amino-4,6-dimethylbenzenethiol with a suitable reagent such as carbon disulfide.
Sulfonylation: The resulting benzo[d]thiazole derivative is then sulfonylated using a sulfonyl chloride, such as morpholinosulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Hydrazide Formation: Finally, the sulfonylated benzo[d]thiazole is reacted with hydrazine hydrate to form the desired benzohydrazide derivative.
Industrial Production Methods
Industrial production of N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and chloroform.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer and anti-inflammatory activities, showing potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and inflammation, such as kinases and cyclooxygenases.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Yield: Electron-withdrawing groups (e.g., NO₂) correlate with higher yields (85% for compound 6 in ), whereas bulky substituents (e.g., biphenyl in compound 8) reduce yields to 75% .
- Melting Points: Halogenated derivatives (e.g., Cl, Br) exhibit higher melting points (213–216°C) compared to non-halogenated analogues, likely due to enhanced crystallinity and intermolecular interactions .
- Morpholino vs. Piperidine: The morpholinosulfonyl group in the target compound may offer superior solubility compared to the 3-methylpiperidine analogue in , as morpholine’s oxygen atom enhances polarity .
Antitumor and Antimicrobial Potential
- Thiazole-Sulfonamides: Compounds with nitro and halogen substituents (e.g., compound 6 and 11 in ) demonstrate antitumor activity in preliminary screenings, though specific data are unavailable. The morpholino group in the target compound may enhance kinase inhibition, analogous to sulfonamide-containing triazoles in .
- Benzimidazole Analogues : Derivatives like (E)-4-(5,6-dimethylbenzo[d]imidazol-2-yl)-N’-(3-hydroxybenzylidene)benzohydrazide exhibit mutagenicity in Ames tests, suggesting structural differences (benzimidazole vs. benzothiazole) significantly alter toxicity profiles .
- Antimicrobial Activity : Thiazole-anchored pyrazolyl benzoxazoles (e.g., compounds 5a–e in ) show MIC values of 8–32 µg/mL against S. aureus and E. coli, highlighting the role of the thiazole core in antimicrobial efficacy .
Solubility and Drug-Likeness
- Morpholinosulfonyl Group: The morpholine ring’s oxygen atom improves aqueous solubility compared to lipophilic substituents (e.g., 4-bromophenyl in compound 12 ). This aligns with studies showing morpholine derivatives exhibit favorable pharmacokinetic profiles in drug discovery .
Biological Activity
N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 421.53 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that compounds containing the benzothiazole structure often exhibit their biological effects through the modulation of various biochemical pathways. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Many benzothiazoles act as enzyme inhibitors, potentially affecting metabolic pathways in cancer cells.
- Induction of Apoptosis : Some studies suggest that similar compounds can trigger programmed cell death in malignant cells.
- Antimicrobial Activity : The compound may possess properties that inhibit bacterial growth or fungal infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Bactericidal activity against E. coli | |
| Enzyme Inhibition | Inhibition of specific kinases |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various benzothiazole derivatives. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition of bacterial growth, particularly against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- In vitro Studies : Various assays (MTT assay, agar diffusion method) confirmed its effectiveness against different cancer cell lines and pathogenic bacteria.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
